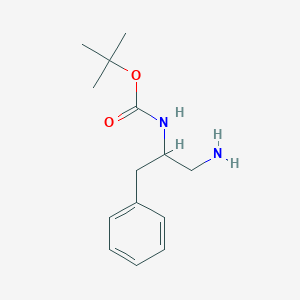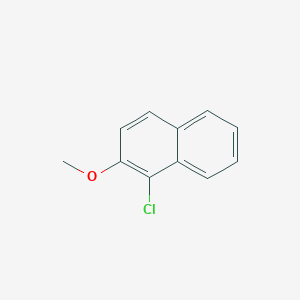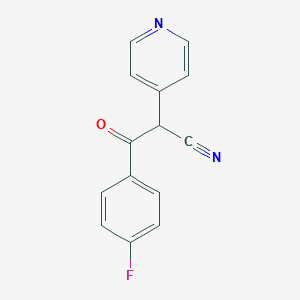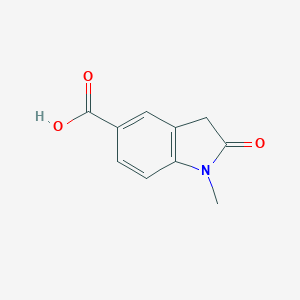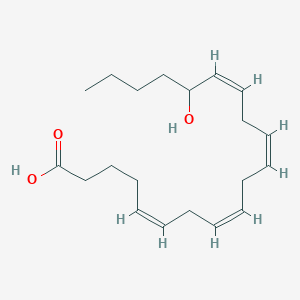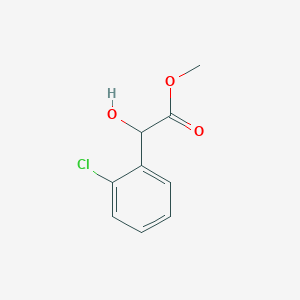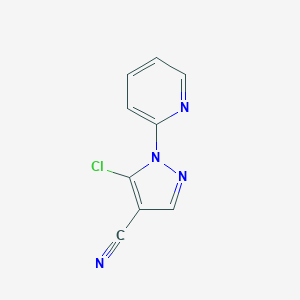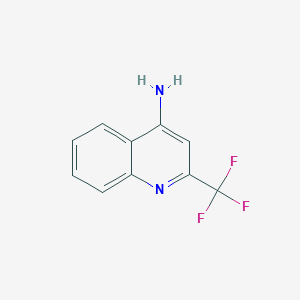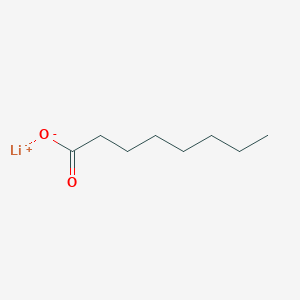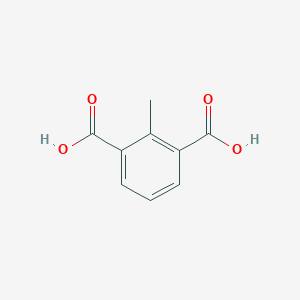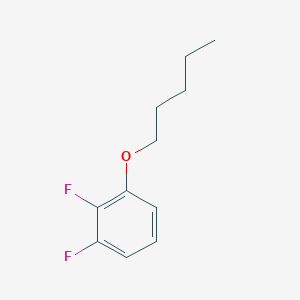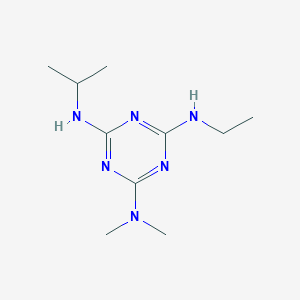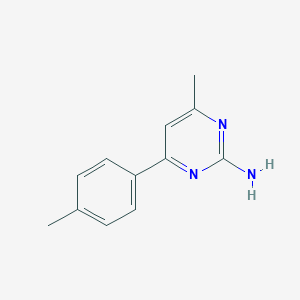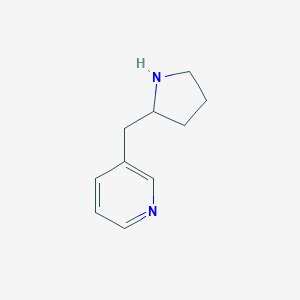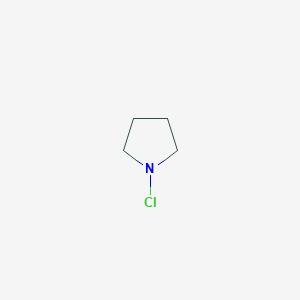
1-chloroPyrrolidine
概要
説明
1-Chloropyrrolidine, also known as N-Chlorosuccinimide, is an organic compound with the formula C4H4ClNO2 . It is a white solid used for chlorinations . It is also used as a mild oxidant . It is related to succinimide, but with N-Cl in place of N-H .
Synthesis Analysis
Chiral pyrrolidinyl units are important building blocks in biologically active natural products and drugs . The development of efficient methods for the synthesis of diverse structured pyrrolidine derivatives is of great importance . For instance, Bella used electrophilic N-chloropyrrolidine and N-chloropiperidine to obtain the amino ketones .
Molecular Structure Analysis
The 1-chloropyrrolidine molecule contains a total of 14 bond(s). There are 6 non-H bond(s), 1 five-membered ring(s), and 1 Pyrrolidine(s) .
Chemical Reactions Analysis
N-Chlorosuccinimide functions as a source of "Cl+" . It is generally used for chlorination reactions or certain mild oxidations .
Physical And Chemical Properties Analysis
1-Chloropyrrolidine has a molecular weight of 133.53 g/mol . It is a white solid with a density of 1.65 g/cm^3 . It has a melting point of 148 to 150 °C .
科学的研究の応用
Crystal and Molecular Structures Studies 1-ChloroPyrrolidine derivatives have been extensively studied for their crystal and molecular structures. For example, research on various chelates involving 1-ChloroPyrrolidine derivatives has provided insights into their structural properties and correlations. These studies are crucial for understanding the chemical and physical behavior of these compounds (Mozzchukhin et al., 1991).
Synthesis of Novel Compounds The synthesis of new compounds using 1-ChloroPyrrolidine as a scaffold or precursor is a significant area of research. For instance, the creation of novel compounds like 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one and its derivatives has been explored, highlighting the versatility of 1-ChloroPyrrolidine in medicinal chemistry (Cheung, Harris & Lackey, 2001).
Pyrrolidine Derivatives in Medicine and Industry Pyrrolidine derivatives, including those derived from 1-ChloroPyrrolidine, are noted for their biological effects and applications in medicine and industry. They are used in the development of pharmaceuticals and other industrial applications like dyes and agrochemicals. This highlights the compound's significance in both health and industrial sectors (Żmigrodzka et al., 2022).
Study of Electron Transfer Mechanisms Research on 1-ChloroPyrrolidine derivatives has also delved into electron transfer mechanisms. Studies on chromophores related to 1-ChloroPyrrolidine have contributed to understanding biomimetic electron transfer, similar to the mechanisms in chlorophyll. This research is pivotal for advancements in solar energy conversion and other applications (Lukas, Zhao, Miller & Wasielewski, 2002).
Safety And Hazards
将来の方向性
There is ongoing research into the synthesis and applications of pyrrolidine compounds . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . This suggests that 1-chloropyrrolidine and similar compounds could have significant future applications in drug discovery and development .
特性
IUPAC Name |
1-chloropyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClN/c5-6-3-1-2-4-6/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSGBYUFHBXKPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10509337 | |
| Record name | 1-Chloropyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10509337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-chloroPyrrolidine | |
CAS RN |
19733-68-7 | |
| Record name | 1-Chloropyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10509337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



